
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione is a biologically active anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is structurally characterized by three hydroxyl groups and a methyl group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione typically involves electrophilic aromatic substitution reactions. Common synthetic routes include halogenation, nitration, and sulfonation of the anthraquinone core . For example, halogenation can be achieved using halogenating agents like iodine or bromine under controlled conditions to yield halogenated derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures are crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, involving reagents like halogens, nitrates, and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents (e.g., iodine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound .
Scientific Research Applications
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antiviral activities
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1,2,5-Trihydroxy-3-methylanthracene-9,10-dione involves the activation of specific molecular pathways. For instance, it has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway, which plays a crucial role in maintaining cellular bioenergetics . Additionally, it can upregulate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), leading to antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Emodin (1,3,8-Trihydroxy-6-methylanthracene-9,10-dione): Known for its antioxidant, anti-inflammatory, and anticancer properties.
Chrysophanol (1,8-Dihydroxy-3-methylanthracene-9,10-dione): Exhibits similar biological activities but differs in the position of hydroxyl groups.
Uniqueness
1,2,5-Trihydroxy-3-methylanthracene-9,10-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .
Properties
CAS No. |
60445-01-4 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1,2,5-trihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)13(18)7-3-2-4-9(16)10(7)14(8)19/h2-5,16-17,20H,1H3 |
InChI Key |
JHSWEWTWDUFSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
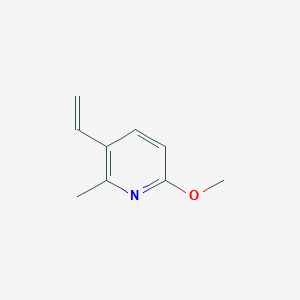
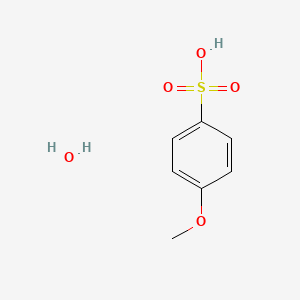
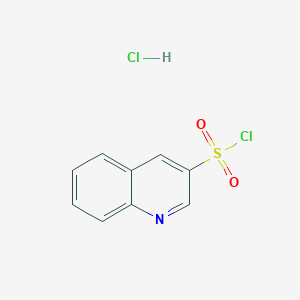
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)


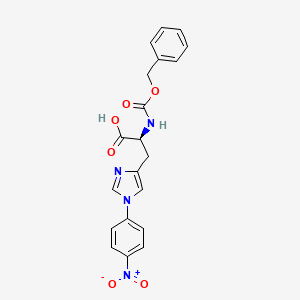
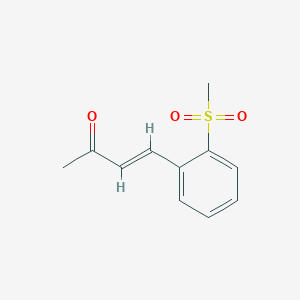
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
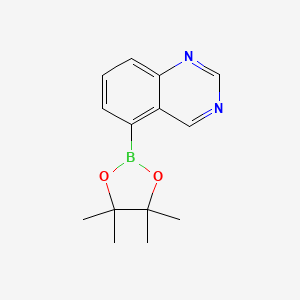
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
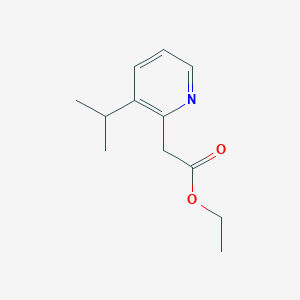
![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
